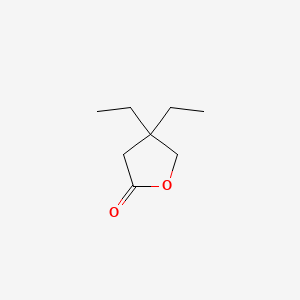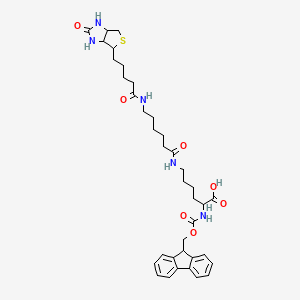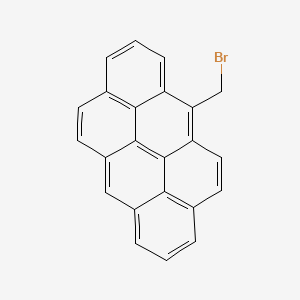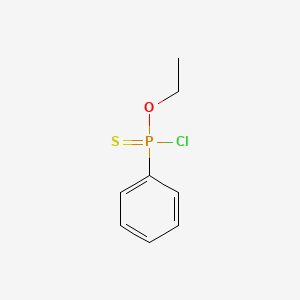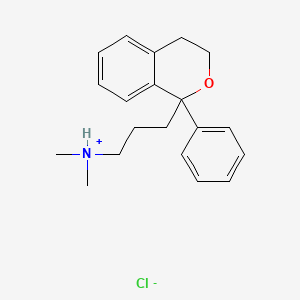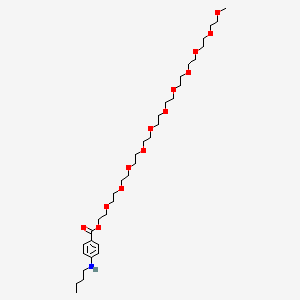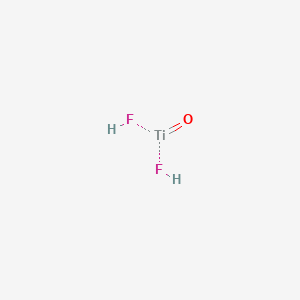
p,p'-Azocumene
Vue d'ensemble
Description
p,p’-Azocumene is an organic compound belonging to the class of azoalkanes. It is characterized by the presence of an azo group (-N=N-) bonded to two cumene (isopropylbenzene) groups. This compound is of interest due to its unique photochemical properties and its ability to generate free radicals upon decomposition.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of p,p’-Azocumene typically involves the reaction of cumene with a diazonium salt. One common method is the diazotization of p-nitrocumene followed by reduction to form the corresponding amine. This amine is then reacted with nitrous acid to form the diazonium salt, which subsequently undergoes coupling with another molecule of cumene to form p,p’-Azocumene .
Industrial Production Methods
Industrial production of p,p’-Azocumene may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of catalysts and controlled reaction environments to facilitate the coupling reaction.
Analyse Des Réactions Chimiques
Types of Reactions
p,p’-Azocumene undergoes various types of chemical reactions, including:
Photodecomposition: Upon exposure to light, p,p’-Azocumene decomposes into nitrogen gas and cumyl radicals.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azo group into amines.
Common Reagents and Conditions
Photodecomposition: This reaction typically requires a light source, such as UV light, to initiate the decomposition process.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Major Products Formed
Photodecomposition: The major products are nitrogen gas and cumyl radicals.
Oxidation: The products depend on the specific oxidizing agent used but generally include various oxides.
Reduction: The primary products are the corresponding amines.
Applications De Recherche Scientifique
p,p’-Azocumene has several applications in scientific research:
Biology: The compound’s ability to generate free radicals makes it useful in studies of oxidative stress and radical-induced damage in biological systems.
Medicine: Research into the potential therapeutic applications of p,p’-Azocumene and its derivatives is ongoing, particularly in the field of cancer treatment where radical generation can be leveraged to target cancer cells.
Industry: p,p’-Azocumene is used in the production of polymers and other materials where controlled radical generation is required .Mécanisme D'action
The primary mechanism by which p,p’-Azocumene exerts its effects is through the generation of free radicals. Upon photodecomposition, the compound breaks down into nitrogen gas and cumyl radicals. These radicals are highly reactive and can initiate various chemical reactions, including polymerization and oxidation . The molecular targets and pathways involved in these reactions depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzene: Similar to p,p’-Azocumene but with phenyl groups instead of cumene groups.
Azoisobutane: Contains isobutane groups instead of cumene groups.
Azoethane: Contains ethane groups instead of cumene groups.
Uniqueness
p,p’-Azocumene is unique due to its specific structure, which allows for the generation of cumyl radicals upon decomposition. This property makes it particularly useful in applications requiring controlled radical generation, such as polymerization and radical chemistry studies .
Propriétés
IUPAC Name |
bis(4-propan-2-ylphenyl)diazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-13(2)15-5-9-17(10-6-15)19-20-18-11-7-16(8-12-18)14(3)4/h5-14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCJRCKGVMFWDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15887-26-0 | |
| Record name | Diazene, bis(4-(1-methylethyl)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015887260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p,p'-Azocumene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115687 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DIAZENE, BIS(4-(1-METHYLETHYL)PHENYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5727ZH00Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


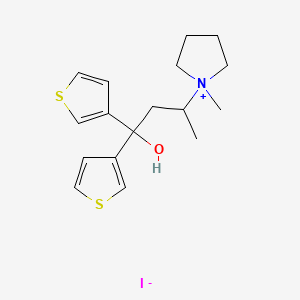
![Chlorosulfurous acid, 2-[4-(1,1-dimethylethyl)phenoxy]cyclohexyl ester](/img/structure/B13734135.png)
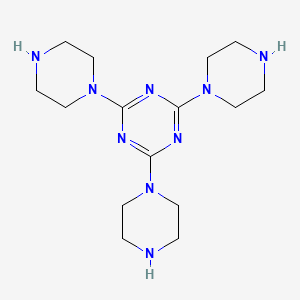
![2-chloro-N-(2-chloroethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B13734144.png)
